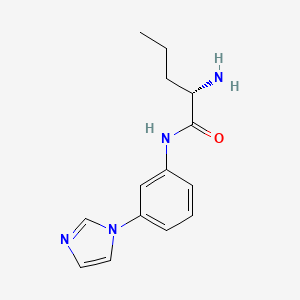![molecular formula C14H20N2O3 B6635367 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile, also known as Carvedilol, is a non-selective beta-blocker that has been used in the treatment of hypertension, congestive heart failure, and myocardial infarction. Carvedilol has shown to be effective in reducing the risk of cardiovascular events and improving the overall quality of life in patients with cardiovascular diseases.
作用机制
3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and the force of contraction of the heart. It also dilates the blood vessels, which reduces the resistance to blood flow and lowers blood pressure. 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile also has antioxidant properties, which may contribute to its beneficial effects on the cardiovascular system.
Biochemical and Physiological Effects:
3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile has been shown to have several biochemical and physiological effects. It reduces the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure. 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile also reduces the levels of oxidative stress markers and inflammatory markers, which are associated with cardiovascular disease. It has also been shown to improve endothelial function, which is important for maintaining the health of blood vessels.
实验室实验的优点和局限性
3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile has several advantages for use in lab experiments. It is readily available and has been extensively studied, which makes it a well-characterized compound. It also has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of using 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile in lab experiments is that it has a short half-life, which may require frequent dosing in studies that require prolonged exposure.
未来方向
There are several future directions for research on 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile. One area of research is the potential use of 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Another area of research is the development of new formulations of 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile that have a longer half-life and improved bioavailability. Additionally, research on the mechanism of action of 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile may lead to the development of new drugs that target the same pathways.
合成方法
3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile is synthesized through a multi-step process that involves the reaction of 4-methylbenzonitrile with 2-bromoethanol, followed by the reaction of the resulting product with 2-amino-1-(2-methoxyethyl)propan-2-ol. The final product is obtained through the reaction of the intermediate product with potassium carbonate and 18-crown-6 in acetonitrile.
科学研究应用
3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile has been extensively studied in various scientific research applications. It has been shown to have a beneficial effect on the cardiovascular system by reducing blood pressure, improving left ventricular function, and reducing the risk of cardiovascular events. 3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile has also been studied for its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
属性
IUPAC Name |
3-[2-hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11-3-4-12(8-15)7-14(11)19-10-13(17)9-16-5-6-18-2/h3-4,7,13,16-17H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDDWZXJSKWTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)OCC(CNCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)


![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)